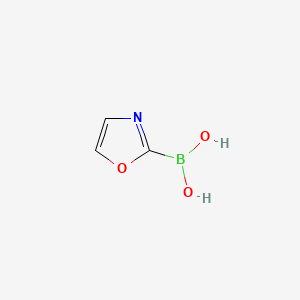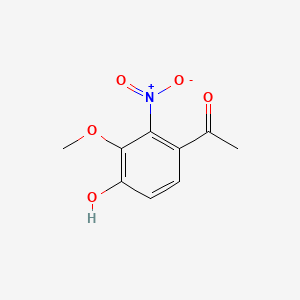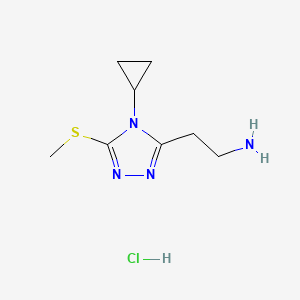
Oxazol-2-ylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazol-2-ylboronic acid: is a boronic acid derivative with the molecular formula C3H4BNO3. It is a compound that contains both an oxazole ring and a boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxazol-2-ylboronic acid is used as a reactant in the synthesis of various organic compounds. It serves as a building block in the formation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, oxazol-2-ylboronic acid is utilized in the development of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it valuable in drug discovery and development .
Medicine: Oxazol-2-ylboronic acid derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, oxazol-2-ylboronic acid is used in the production of advanced materials and polymers. Its reactivity and versatility make it suitable for various industrial applications, including the development of new materials with unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of oxazole derivatives with boronic acid reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of boronic acids, including oxazol-2-ylboronic acid. This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate under mild conditions .
Industrial Production Methods: Industrial production of oxazol-2-ylboronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: Oxazol-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the oxazole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronate esters .
Wirkmechanismus
The mechanism of action of oxazol-2-ylboronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Pyridylboronic acid
- Thiophenylboronic acid
Comparison: Oxazol-2-ylboronic acid is unique due to the presence of both an oxazole ring and a boronic acid group. This combination imparts distinct chemical properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, which can influence its reactivity and applications.
Eigenschaften
IUPAC Name |
1,3-oxazol-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQYBDDNGRAOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CO1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733796 |
Source


|
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891660-66-5 |
Source


|
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)







![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)



